molecular formula C5H5BrClNO B1279460 3-Bromopyridine N-oxide hydrochloride CAS No. 63785-86-4

3-Bromopyridine N-oxide hydrochloride

Cat. No. B1279460
CAS RN: 63785-86-4
M. Wt: 210.45 g/mol
InChI Key: VJMWFTNOBOUFRF-UHFFFAOYSA-N
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Description

Comprehensive Analysis of "3-Bromopyridine N-oxide hydrochloride"

3-Bromopyridine N-oxide hydrochloride is a chemical compound that has been studied for its potential applications in pharmaceuticals and radiopharmaceuticals. It is a pyridine derivative, which is a class of compounds known for their aromatic structure and presence in various biologically active molecules.

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines from pyridine N-oxides has been demonstrated, with 3-bromo-4-nitropyridine N-oxide being fluorinated to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . The synthesis of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride from 3-bromopyridine using triallylborane has also been reported .

Molecular Structure Analysis

The molecular structure of 3-bromopyridine derivatives has been analyzed through X-ray crystallography, revealing monoclinic space groups and specific cell dimensions for compounds like 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide . The structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride has also been determined by X-ray diffraction .

Chemical Reactions Analysis

3-Bromopyridine N-oxide hydrochloride can undergo various chemical reactions. For instance, 3-hydroxypyridine N-oxide reacts with active hydrogen compounds to produce 3-substituted 2-aminofuro[3,2-b]pyridines . Bromination and nitration reactions of 2-hydroxypyridine-N-oxide lead to the formation of disubstituted products, such as 3,5-derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopyridine N-oxide hydrochloride and its derivatives have been studied using various techniques. The crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide shows medium strong hydrogen bonds of the type =C-H...O and CH3...Cl/Br interactions . Spectral analysis, molecular docking, and physicochemical studies of 3-bromo-2-hydroxypyridine monomer and dimer have been conducted to investigate their potential as bromodomain inhibitors . The reaction velocity of bromination and nitration of 2-hydroxypyridine-N-oxide is increased compared to 2-hydroxypyridine .

Scientific Research Applications

  • Reactions with Potassium Amide :3-Bromopyridine N-oxide demonstrates unique reactivity with potassium amide in liquid ammonia. This reaction follows the elimination-addition [SN(EA)] mechanism, leading to different pathways based on the substituents' character and position (Peereboom & Hertog, 2010).

  • Synthesis of Substituted Pyridylsydnones :The compound is used in the synthesis of substituted pyridylsydnones, involving various chemical reactions and proving essential in studying the effects of substituents on the pyridine ring's photochromism (Greco & Hunsberger, 1970).

  • Ultraviolet Absorption Studies :3-Bromopyridine N-oxide has been studied for its ultraviolet absorption spectra in different solvents. The research on its absorption spectra enhances understanding of molecular properties and behavior under various conditions (Hata, 1956).

  • Bromination in Sulphuric Acid :The bromination of pyridine-N-oxide, including 3-bromopyridine-N-oxide, in fuming sulphuric acid is a significant reaction, yielding various products. This reaction has been studied for its mechanism and product distribution (Ammers, Hertog, & Haase, 1962).

  • Catalyzed Cyanation :The cyanation of 3-bromopyridine, catalyzed by in situ generated nickel complexes, is a critical process in organic synthesis, yielding various nitriles (Sakakibara et al., 1993).

  • Magnesiation of Pyridine N-oxides :The compound's magnesiation via iodine or bromine-magnesium exchange is a valuable method for functionalizing pyridine N-oxides. This method has been applied in various syntheses, including the total synthesis of caerulomycins E and A (Duan, Ma, Zhang, & Zhang, 2009).

  • Bioconversion Studies :3-Bromopyridine N-oxide undergoes bioconversion with Cunninghamella echinulata, leading to the production of new N-oxides. This process is efficient and highly selective (Zeng, Gage, & Zhan, 2012).

  • Halogenation of Bipyridine N-Oxides :The palladium-catalyzed directed halogenation of bipyridine N-oxides, involving 3-bromopyridine N-oxides, results in high yields of halogenated products. This process highlights the influence of steric hindrance and the importance of halogenated products in organic synthesis (Zucker et al., 2017).

  • Microwave-Assisted Hirao Reaction :In the microwave-assisted Hirao reaction, 3-bromopyridine reacts with phosphorus reagents, demonstrating a "green" protocol for >P(O)-functionalized heterocycles production (Henyecz, Oroszy, & Keglevich, 2019).

  • Halogen Atom Migration Studies :Studies on the migration of halogen atoms in halogeno-derivatives of 3-bromopyridine shed light on the mechanism of atom migration in organic molecules, contributing to a deeper understanding of chemical reactivity and structure (Hertog & Schogt, 2010).

Safety And Hazards


  • Toxicity : While the compound itself is not highly toxic, standard safety precautions should be followed during handling.

  • Corrosiveness : The hydrochloride salt may cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 3-Bromopyridine N-oxide hydrochloride continues to explore its synthetic applications, potential biological activities, and novel derivatives. Scientists are investigating its use in drug development, catalysis, and materials science.


properties

IUPAC Name

3-bromo-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWFTNOBOUFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467611
Record name 3-Bromopyridine N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine N-oxide hydrochloride

CAS RN

63785-86-4
Record name 3-Bromopyridine N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HJ Den Hertog, N Boelrijk - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… 3 g of 3-bromopyridine-N-oxide hydrochloride (I) 8 ) were heated with 6 ml of sulphuryl chloride for 2 h at 110-120” in 2 sealed tubes. After distilling off the sulphuryl chloride, the residue …
Number of citations: 25 onlinelibrary.wiley.com
OS Tee, M Paventi - Canadian journal of chemistry, 1983 - cdnsciencepub.com
The kinetics of bromination of 4-pyridone and selected derivatives have been measured in aqueous solutions in the pH range 0–9, at 25 C. The tautomeric system 4-pyridone 4-…
Number of citations: 21 cdnsciencepub.com

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